(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide
Brand Name: Vulcanchem
CAS No.: 369395-15-3
VCID: VC21447274
InChI: InChI=1S/C20H16N4O2S/c1-26-17-4-2-3-14(9-17)18-12-27-20(24-18)15(10-21)11-23-16-7-5-13(6-8-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+
SMILES: COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.4g/mol

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

CAS No.: 369395-15-3

Cat. No.: VC21447274

Molecular Formula: C20H16N4O2S

Molecular Weight: 376.4g/mol

* For research use only. Not for human or veterinary use.

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide - 369395-15-3

Specification

CAS No. 369395-15-3
Molecular Formula C20H16N4O2S
Molecular Weight 376.4g/mol
IUPAC Name 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Standard InChI InChI=1S/C20H16N4O2S/c1-26-17-4-2-3-14(9-17)18-12-27-20(24-18)15(10-21)11-23-16-7-5-13(6-8-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+
Standard InChI Key GQKKMFIPCXOCBM-RVDMUPIBSA-N
Isomeric SMILES COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
SMILES COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Canonical SMILES COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N

Introduction

(E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is an organic compound that belongs to the class of thiazole derivatives. These compounds are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, often associated with significant biological activities. The compound features a conjugated system, including a cyano group, a thiazole moiety, and a methoxy-substituted phenyl group, making it a potential candidate for pharmaceutical and biochemical applications.

Structural Characteristics

The chemical structure of this compound includes:

  • Core Structure: A thiazole ring bonded to a methoxyphenyl group.

  • Functional Groups: A cyano group (-CN), an amide group (-CONH), and a vinyl linkage (-CH=CH-) connecting the thiazole ring to the benzamide moiety.

  • Conjugation: The extended conjugation across the molecule enhances its electronic properties, potentially contributing to bioactivity.

Key structural parameters such as bond angles and dihedral angles influence its reactivity and interactions with biological targets.

Synthesis of the Compound

The synthesis of (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves:

  • Preparation of Thiazole Derivative: The thiazole ring is synthesized using condensation reactions between α-haloketones and thiourea or similar reagents.

  • Introduction of Cyano Group: Functionalization with a cyano group is achieved through nucleophilic substitution or addition reactions.

  • Vinyl Linkage Formation: A Knoevenagel condensation reaction between the thiazole derivative and an aldehyde introduces the vinyl bond.

  • Amidation: Coupling with aminobenzamide completes the synthesis.

The reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to ensure high yield and purity.

Biological Significance

Thiazole derivatives like (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide have been extensively studied for their pharmacological properties. Potential applications include:

  • Antimicrobial Activity:

    • Thiazole-based compounds exhibit strong antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi due to their ability to disrupt microbial cell walls or inhibit enzymes critical for survival .

  • Anticancer Potential:

    • The conjugated system in this compound may allow for interaction with DNA or proteins in cancer cells, leading to apoptosis or inhibition of cell proliferation .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that similar compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Analytical Characterization

To confirm the structure and purity of (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide, various analytical techniques are employed:

TechniquePurposeObservations
NMR SpectroscopyIdentifies hydrogen and carbon environmentsPeaks corresponding to aromatic protons and vinyl hydrogens
Mass SpectrometryConfirms molecular weightMolecular ion peak at expected m/z value
IR SpectroscopyDetects functional groupsCyano stretch (~2200 cm1^{-1}), amide stretch (~1650 cm1^{-1})
X-ray CrystallographyDetermines 3D structureReveals dihedral angles and intermolecular interactions

Research Findings

Recent studies on related compounds have highlighted:

  • Structure–Activity Relationships (SAR):

    • Modifications at the methoxy group or cyano position can significantly alter biological activity.

    • Electron-donating groups enhance antimicrobial activity .

  • Molecular Docking Studies:

    • Simulations suggest strong binding affinities to enzymes like dihydrofolate reductase (DHFR), indicating potential as an antimicrobial agent .

  • Toxicity Studies:

    • Preliminary evaluations show selective toxicity towards cancer cells over normal cells, suggesting safety for therapeutic use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator